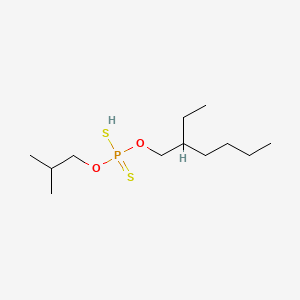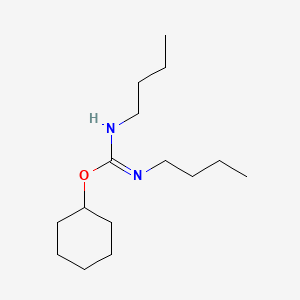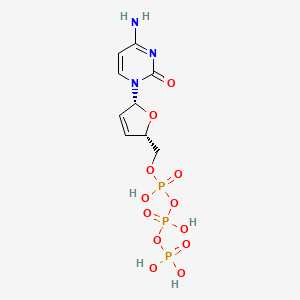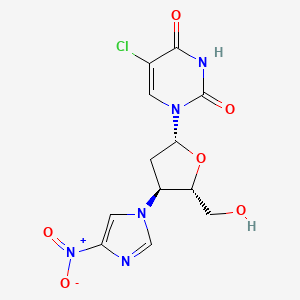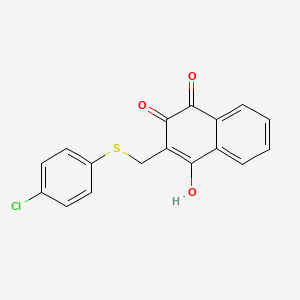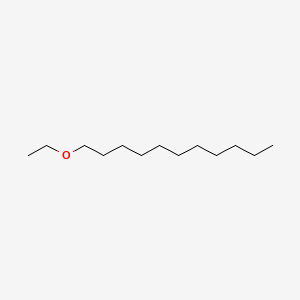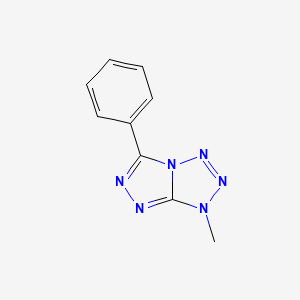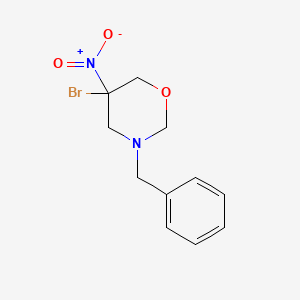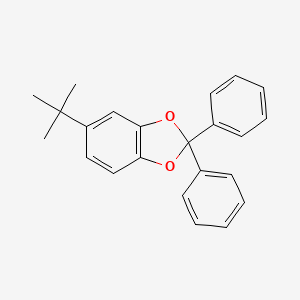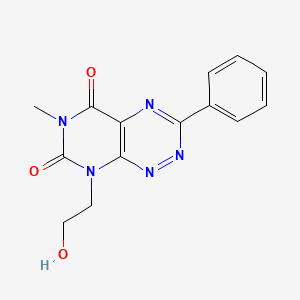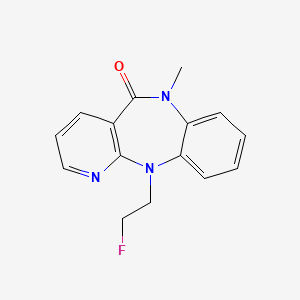
7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of methoxy and methyl groups on the benzodiazepine core, which may influence its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine typically involves the condensation of appropriate aromatic diamines with ketones or aldehydes, followed by cyclization. One common method involves the use of BiCl3 as a catalyst in a one-pot condensation-cyclization process . The reaction conditions are generally mild, and the process shows good functional group compatibility.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as BiCl3 or other Lewis acids may be employed to facilitate the reaction.
化学反应分析
Types of Reactions: 7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzodiazepines.
科学研究应用
7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use as an anxiolytic or sedative agent.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with GABA-A receptors, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system.
Pathways Involved: By modulating GABAergic transmission, the compound can exert anxiolytic, sedative, and muscle relaxant effects.
相似化合物的比较
2,4-Dimethyl-1H-1,5-benzodiazepine: Shares a similar core structure but lacks the methoxy groups.
7,8-Dimethoxy-1,3-dimethyl-1H-1,5-benzodiazepine: Similar structure with different substitution patterns.
Uniqueness: 7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine is unique due to the presence of both methoxy and methyl groups, which may influence its pharmacological profile and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
6286-55-1 |
|---|---|
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
7,8-dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C13H16N2O2/c1-8-5-9(2)15-11-7-13(17-4)12(16-3)6-10(11)14-8/h5-7,14H,1-4H3 |
InChI 键 |
JNQDWMIBPLCIRV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=CC(=C(C=C2N1)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


